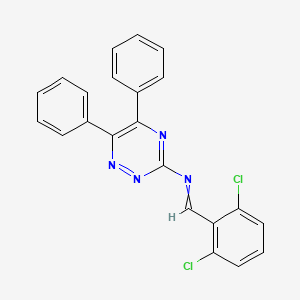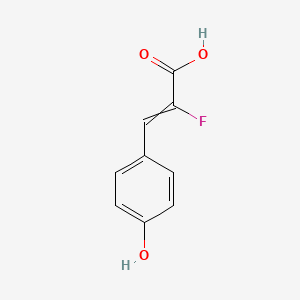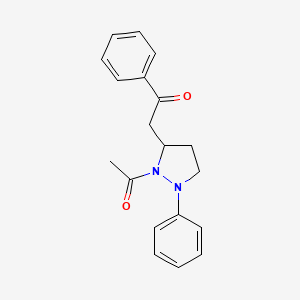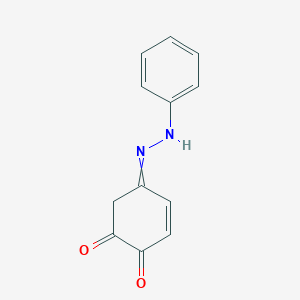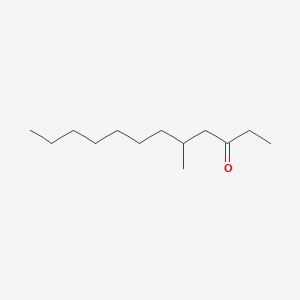
5-Methyldodecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyldodecan-3-one is an organic compound with the molecular formula C13H26O It is a ketone with a twelve-carbon chain and a methyl group attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldodecan-3-one can be achieved through several methods. One common approach involves the oxidation of 5-methyldodecan-3-ol using an oxidizing agent such as chromium trioxide or potassium permanganate. The reaction is typically carried out under acidic conditions to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 5-methyldodecan-3-ol. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired ketone.
Chemical Reactions Analysis
Types of Reactions
5-Methyldodecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol, 5-methyldodecan-3-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ketone group can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in sulfuric acid or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 5-methyldodecanoic acid.
Reduction: Formation of 5-methyldodecan-3-ol.
Substitution: Formation of various substituted ketones depending on the nucleophile used.
Scientific Research Applications
5-Methyldodecan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyldodecan-3-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and undergo nucleophilic attack, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
5-Methyldodecan-3-ol: The corresponding alcohol of 5-Methyldodecan-3-one.
5-Methyldodecanoic acid: The oxidized form of this compound.
10-Methyldodecan-5-olide: A structurally similar lactone.
Uniqueness
This compound is unique due to its specific ketone structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
145123-02-0 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
5-methyldodecan-3-one |
InChI |
InChI=1S/C13H26O/c1-4-6-7-8-9-10-12(3)11-13(14)5-2/h12H,4-11H2,1-3H3 |
InChI Key |
YWTLQKATMKGMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


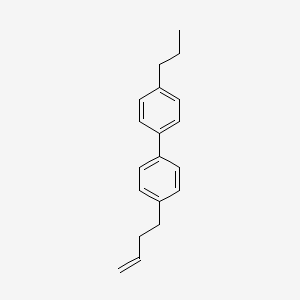
![1,1'-[(3R)-3-(4-Methylbenzene-1-sulfonyl)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12552404.png)
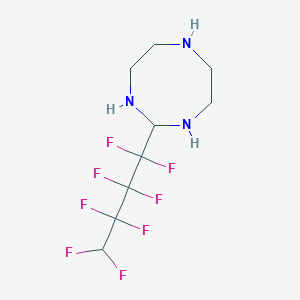
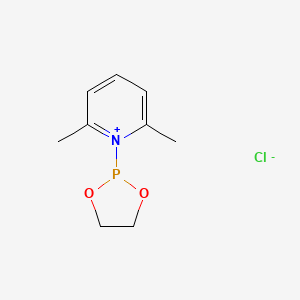

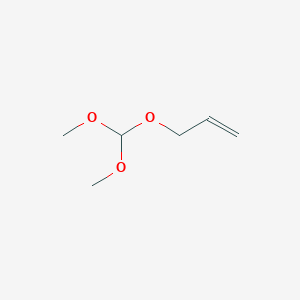
![1-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-4(1H)-thione](/img/structure/B12552448.png)
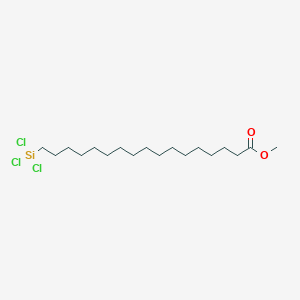
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-propyl-, (2S)-](/img/structure/B12552451.png)
